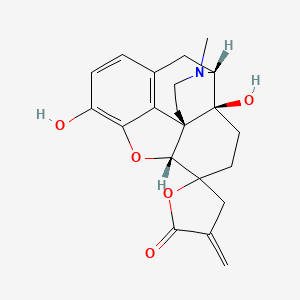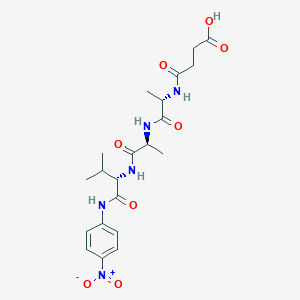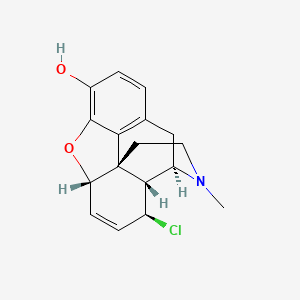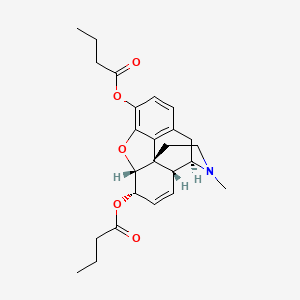
Polonium-215
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polonium-215 atom is the radioactive isotope of polonium with relative atomic mass 214.999415 and half-life of 1.781 ms.
Applications De Recherche Scientifique
Discovery and Chemical Properties
Polonium, discovered by Pierre and Marie Curie, is a naturally occurring radioelement with a variety of isotopes, notably Polonium-210, which is most prevalent in nature. Its chemistry is not well-known due to its high toxicity and radiotoxicity. Polonium belongs to the chalcogenide family and forms various inorganic and organic complexes. Its most stable oxidation state in aqueous solutions is Po(IV) (Ansoborlo, 2014).
Analytical Methodologies
Polonium-210 is analyzed for radiological impact assessment, environmental tracing, and as an indirect measure of its progenitor lead-210. Analytical methods for polonium involve considerations like spontaneous auto-deposition onto metal surfaces and managing losses at high temperatures. Various methods, though diverse, have been optimized for different sample types (Matthews, Kim, & Martin, 2007).
Environmental and Health Studies
Studies have examined the bioaccumulation of polonium-210 in marine phytoplankton, indicating its potential as a tracer in oceanographic studies. Such research helps in understanding the radiation dose to marine organisms and human seafood consumers (Stewart & Fisher, 2003). Additionally, research on workers exposed to polonium-210 has provided insights into the health impacts of this element, particularly in relation to cancer and other diseases (Boice et al., 1978).
Industrial and Nuclear Applications
Polonium is used in anti-static devices in printing presses and other industrial applications. Its properties as a concentrated source of heat have been explored, and it's used in small neutron sources by mixing with beryllium. This aspect has implications in nuclear technology and reactor design (Haring, 1950).
Propriétés
Numéro CAS |
15706-52-2 |
|---|---|
Nom du produit |
Polonium-215 |
Formule moléculaire |
Po |
Poids moléculaire |
214.99942 g/mol |
Nom IUPAC |
polonium-215 |
InChI |
InChI=1S/Po/i1+6 |
Clé InChI |
HZEBHPIOVYHPMT-LZFNBGRKSA-N |
SMILES isomérique |
[215Po] |
SMILES |
[Po] |
SMILES canonique |
[Po] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



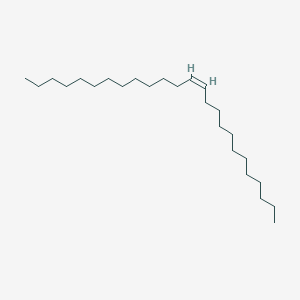
![(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde](/img/structure/B1235803.png)
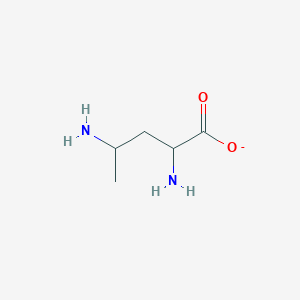
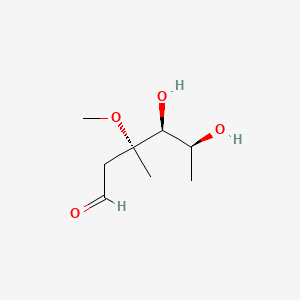
![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine](/img/structure/B1235813.png)
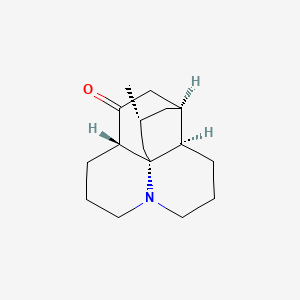
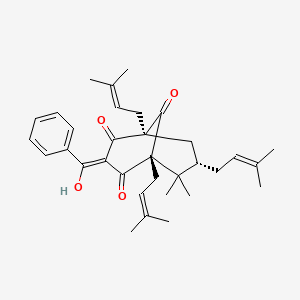
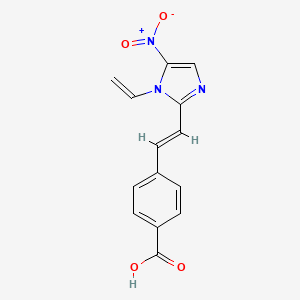
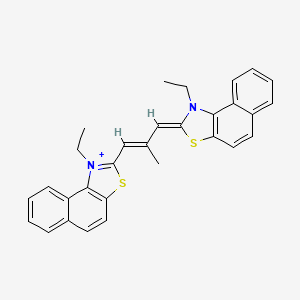
![Methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1235819.png)
